4,6-Difluoro-4,6-dideoxy-D-galactopyranose
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Overview
Description
4,6-Difluoro-4,6-dideoxy-D-galactopyranose is a fluorinated sugar derivative with the molecular formula C6H10F2O4. This compound is characterized by the replacement of hydroxyl groups at the 4 and 6 positions of the galactopyranose ring with fluorine atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,6-Difluoro-4,6-dideoxy-D-galactopyranose typically involves the selective fluorination of D-galactopyranose derivatives. One common method includes the use of diethylaminosulfur trifluoride (DAST) as a fluorinating agent. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the intermediate compounds. The reaction proceeds as follows:
Starting Material: D-galactopyranose derivative.
Fluorinating Agent: Diethylaminosulfur trifluoride (DAST).
Reaction Conditions: Anhydrous solvent (e.g., dichloromethane), low temperature (0-5°C).
The reaction yields this compound with high selectivity and purity .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The use of advanced purification techniques, such as chromatography, is essential to obtain the desired purity levels required for industrial applications .
Chemical Reactions Analysis
Types of Reactions
4,6-Difluoro-4,6-dideoxy-D-galactopyranose undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atoms can be replaced by other nucleophiles under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction Reactions: Reduction can lead to the formation of deoxy derivatives.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols in the presence of a base (e.g., sodium hydride).
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed
Substitution: Formation of amino or thio derivatives.
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of deoxy derivatives
Scientific Research Applications
4,6-Difluoro-4,6-dideoxy-D-galactopyranose has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds.
Biology: Studied for its interactions with enzymes and proteins, particularly those involved in carbohydrate metabolism.
Medicine: Investigated for its potential as a therapeutic agent due to its unique biological properties.
Industry: Used in the development of novel materials and as a precursor for the synthesis of fluorinated polymers
Mechanism of Action
The mechanism of action of 4,6-Difluoro-4,6-dideoxy-D-galactopyranose involves its interaction with specific molecular targets, such as enzymes involved in carbohydrate metabolism. The presence of fluorine atoms can enhance the compound’s binding affinity and selectivity towards these targets. The fluorine atoms can also influence the compound’s stability and reactivity, making it a valuable tool for studying enzyme mechanisms and developing enzyme inhibitors .
Comparison with Similar Compounds
Similar Compounds
4,6-Dichloro-4,6-dideoxy-D-galactopyranose: Similar structure but with chlorine atoms instead of fluorine.
4,6-Dibromo-4,6-dideoxy-D-galactopyranose: Similar structure but with bromine atoms instead of fluorine.
4,6-Diiodo-4,6-dideoxy-D-galactopyranose: Similar structure but with iodine atoms instead of fluorine.
Uniqueness
4,6-Difluoro-4,6-dideoxy-D-galactopyranose is unique due to the presence of fluorine atoms, which impart distinct chemical and biological properties. Fluorine atoms are highly electronegative and can form strong bonds with carbon, leading to increased stability and resistance to metabolic degradation. This makes the compound particularly valuable in medicinal chemistry and drug development .
Properties
IUPAC Name |
(3R,4R,5R,6R)-5-fluoro-6-(fluoromethyl)oxane-2,3,4-triol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10F2O4/c7-1-2-3(8)4(9)5(10)6(11)12-2/h2-6,9-11H,1H2/t2-,3+,4+,5-,6?/m1/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QTIKECPWBXHCKM-SVZMEOIVSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1C(C(C(C(O1)O)O)O)F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@@H]1[C@@H]([C@@H]([C@H](C(O1)O)O)O)F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10F2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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